Acetic acid;3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-ol
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Overview
Description
Acetic acid;3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring, a dioxolane ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-ol typically involves multiple steps. One common method includes the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of acetic acid;3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: This compound shares the dioxolane ring structure but differs in the acetic acid moiety and the presence of an ethyl group.
2,2-dimethyl-1,3-dioxolan-4-ylmethanol: Similar in having a dioxolane ring but differs in the substituents attached to the ring.
Uniqueness
Acetic acid;3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-ol is unique due to its combination of a cyclopentane ring, a dioxolane ring, and an acetic acid moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
61761-68-0 |
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Molecular Formula |
C12H22O5 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
acetic acid;3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H18O3.C2H4O2/c1-10(12-4-5-13-10)7-8-2-3-9(11)6-8;1-2(3)4/h8-9,11H,2-7H2,1H3;1H3,(H,3,4) |
InChI Key |
TZTMLFXESZLCEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC1(OCCO1)CC2CCC(C2)O |
Origin of Product |
United States |
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